1-(4-Cyanonaphthalen-1-yl)piperidine-3-carboxamide
Beschreibung
Eigenschaften
CAS-Nummer |
664363-26-2 |
|---|---|
Molekularformel |
C17H17N3O |
Molekulargewicht |
279.34 g/mol |
IUPAC-Name |
1-(4-cyanonaphthalen-1-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C17H17N3O/c18-10-12-7-8-16(15-6-2-1-5-14(12)15)20-9-3-4-13(11-20)17(19)21/h1-2,5-8,13H,3-4,9,11H2,(H2,19,21) |
InChI-Schlüssel |
NEUPASQYILDAOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C2=CC=C(C3=CC=CC=C32)C#N)C(=O)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(4-Cyanonaphthalen-1-yl)piperidin-3-carboxamid beinhaltet typischerweise die Reaktion von 4-Cyannaphthalin mit Piperidin-3-carbonsäure. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, wobei häufig ein Lösungsmittel wie Dimethylformamid (DMF) oder Dichlormethan (DCM) verwendet wird. Die Reaktionsmischung wird üblicherweise erhitzt, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion von 1-(4-Cyanonaphthalen-1-yl)piperidin-3-carboxamid große Batchreaktoren umfassen, in denen die Reaktanten unter kontrollierten Bedingungen gemischt und erhitzt werden. Die Verwendung von Katalysatoren und optimierten Reaktionsparametern kann die Ausbeute und Reinheit des Produkts verbessern. Die endgültige Verbindung wird dann durch Techniken wie Umkristallisation oder Chromatographie gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(4-Cyanonaphthalen-1-yl)piperidin-3-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Cyanogruppe und der Naphthalinring können an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogenierte Lösungsmittel wie Chloroform oder Dichlormethan.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung verschiedener substituierter Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 1-(4-Cyanonaphthalen-1-yl)piperidin-3-carboxamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die Cyanogruppe und der Naphthalinring spielen eine entscheidende Rolle für seine Bindungsaffinität und Spezifität. Die genauen Pfade und Ziele können je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism of action of 1-(4-Cyanonaphthalen-1-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyano group and the naphthalene ring play crucial roles in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
Heterocyclic Core Variations: The target compound’s naphthalene core contrasts with isothiazolo[4,3-b]pyridine (GAK inhibitor, ) and pyrrolo[2,3-d]pyrimidine (). These heterocycles likely influence target selectivity; e.g., pyrrolo[2,3-d]pyrimidines are common in kinase inhibitors.
Substituent Effects: Cyano Group: Present in both the target compound and 3e, this group enhances aromatic stacking and may improve binding to hydrophobic pockets. Trifluoromethoxy: In ’s compounds, this group increases metabolic stability and lipophilicity, which could extend half-life . Sulfonyl Group: Compound 15’s sulfonyl moiety (synthesized via SuFEx chemistry) enables modular derivatization, a feature absent in the target compound .
Pharmacokinetic and Physicochemical Properties
Table 2: Comparative Physicochemical Data
- PSA (Polar Surface Area) : The target compound’s PSA (71.11 Ų) is lower than 12e’s (106.20 Ų), suggesting better membrane permeability.
- logP : The target compound’s logP (3.63) aligns with CNS drug-like properties, whereas 3e’s higher logP (3.80) may limit aqueous solubility.
Biologische Aktivität
1-(4-Cyanonaphthalen-1-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a cyanonaphthalene moiety and a carboxamide group, which may contribute to its biological interactions. The structural formula can be represented as follows:
1-(4-Cyanonaphthalen-1-yl)piperidine-3-carboxamide exhibits various biological activities, primarily through its interaction with specific molecular targets. Research has shown that it can act as an antagonist to certain receptors, influencing signaling pathways associated with cancer progression and other diseases.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves the modulation of key proteins involved in cell cycle regulation and apoptosis.
Case Study: Inhibition of Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 12 | Induction of apoptosis |
| MCF-7 | 10 | Cell cycle arrest at G2/M phase |
| T47D | 15 | Disruption of microtubule networks |
This data suggests that 1-(4-Cyanonaphthalen-1-yl)piperidine-3-carboxamide has significant anticancer properties, making it a candidate for further development in oncology.
Other Biological Activities
In addition to its anticancer properties, the compound has shown promise in other areas:
- Antioxidant Activity : Exhibits free radical scavenging capabilities.
- Anti-inflammatory Effects : Modulates inflammatory pathways, potentially useful in treating chronic inflammatory diseases.
- Neuroprotective Effects : Preliminary studies indicate it may protect neuronal cells from oxidative stress.
In Vivo Studies
In vivo studies have demonstrated that 1-(4-Cyanonaphthalen-1-yl)piperidine-3-carboxamide can effectively reduce tumor growth in animal models. For instance, a study involving xenograft models showed a marked decrease in tumor size when treated with the compound compared to controls.
Pharmacokinetics
Understanding the pharmacokinetics is critical for evaluating the therapeutic potential of this compound. Early studies suggest favorable absorption characteristics but highlight the need for further investigation into its metabolism and bioavailability.
Q & A
Q. What are the optimal synthetic routes for 1-(4-Cyanonaphthalen-1-yl)piperidine-3-carboxamide, and how can reaction conditions be optimized?
The synthesis of piperidine-carboxamide derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized via nucleophilic substitution, amide coupling, or cyclization reactions under controlled conditions (e.g., reflux in dioxane with Na₂CO₃ or DMF as solvents) . Key steps include:
- Stepwise functionalization : Introducing the 4-cyanonaphthalene group via Suzuki coupling or Ullmann-type reactions.
- Amide bond formation : Using coupling reagents like EDCI/HOBt or carbodiimides to link the piperidine and naphthalene moieties.
- Purification : Column chromatography with ethyl acetate/hexane gradients or recrystallization to achieve >95% purity .
Optimization focuses on temperature control (e.g., 80–100°C for cyclization) and stoichiometric ratios to minimize side products.
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming structural integrity. For example, piperidine protons typically resonate at δ 1.5–3.5 ppm, while naphthalene protons appear as aromatic multiplets (δ 7.0–8.5 ppm) .
- HPLC-MS : To assess purity and molecular weight (e.g., ESI+ for [M+H]⁺ detection).
- TLC Monitoring : Use silica gel plates with UV visualization to track reaction progress .
Q. How does the solubility profile of this compound influence experimental design?
The compound’s solubility in organic solvents (e.g., DMSO, methanol) but limited aqueous solubility necessitates:
- Dosing vehicles : Use DMSO for in vitro assays (<0.1% final concentration to avoid cytotoxicity).
- Formulation strategies : For in vivo studies, employ co-solvents like PEG-400 or cyclodextrin-based carriers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced target binding?
Key structural features impacting activity include:
- Piperidine ring conformation : Chair vs. boat conformers influence steric accessibility to biological targets.
- Cyanonaphthalene positioning : The electron-withdrawing cyano group may enhance π-π stacking with aromatic residues in enzyme active sites.
- Carboxamide substituents : Methyl or fluorinated groups can improve metabolic stability .
SAR optimization involves synthesizing analogs (e.g., replacing the naphthalene with biphenyl or indole) and evaluating IC₅₀ shifts in enzyme assays .
Q. How should researchers resolve contradictions in biological activity data across different assay systems?
Discrepancies (e.g., low µM activity in cell-free assays vs. no efficacy in cell-based models) may arise from:
- Membrane permeability limitations : Use parallel artificial membrane permeability assays (PAMPA) to correlate permeability with cellular uptake.
- Off-target effects : Employ proteome-wide profiling (e.g., kinome screens) to identify unintended interactions .
- Metabolic instability : Incubate the compound with liver microsomes to assess CYP-mediated degradation .
Q. What in vivo models are most suitable for evaluating therapeutic potential, and how should dosing regimens be designed?
- Rodent models : Use xenograft models for oncology studies or transgenic mice for neurodegenerative disease applications.
- Dosing : Begin with acute toxicity studies (MTD determination) followed by chronic dosing (e.g., 10–50 mg/kg daily via oral gavage) .
- Pharmacokinetics : Measure plasma half-life, Cmax, and tissue distribution via LC-MS/MS .
Q. What computational strategies can predict off-target interactions or metabolic pathways?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against databases like ChEMBL or PDB.
- ADMET prediction : Tools like SwissADME or pkCSM forecast solubility, CYP inhibition, and blood-brain barrier penetration.
- Metabolite identification : Combine in silico tools (e.g., Meteor Nexus) with experimental LC-HRMS to map oxidation or glucuronidation pathways .
Methodological Considerations
Q. How can researchers mitigate batch-to-batch variability in compound synthesis?
Q. What safety protocols are critical when handling this compound in the lab?
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in fume hoods due to potential cyanide release from degradation.
- Waste disposal : Follow institutional guidelines for hazardous organic waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
